Amine-PEG6-thiol: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Amine-PEG6-thiol: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the chemical structure, properties, and applications of Amine-PEG6-thiol, a versatile heterobifunctional linker crucial in bioconjugation, nanoparticle functionalization, and drug delivery systems.
Amine-PEG6-thiol is a heterobifunctional crosslinker featuring a primary amine group and a terminal thiol group, separated by a six-unit polyethylene glycol (PEG) spacer. This unique structure allows for the sequential or orthogonal conjugation of two different molecules, making it an invaluable tool in the fields of chemical biology, materials science, and pharmaceutical development. The hydrophilic PEG chain enhances the solubility and biocompatibility of the resulting conjugates, while the terminal reactive groups provide specific points of attachment.
Core Chemical and Physical Properties
The fundamental properties of Amine-PEG6-thiol are summarized in the table below. These values are crucial for designing and executing experimental protocols, as well as for understanding the behavior of the molecule in various applications.
| Property | Value | Reference |
| Chemical Formula | C12H27NO5S | [1] |
| Molecular Weight | 297.41 g/mol | [1] |
| CAS Number | 1347750-20-2 | [1] |
| Appearance | White/off-white solid or semi-solid | |
| Purity | >95% | [1] |
| Solubility | Soluble in water, DMSO, DMF | |
| Storage Conditions | -20°C, desiccated, under inert gas |
Reactive Properties and Chemical Structure
The utility of Amine-PEG6-thiol lies in the distinct reactivity of its terminal functional groups.
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Amine Group (-NH2): The primary amine is nucleophilic and readily reacts with various electrophilic groups. Common reactions include the formation of stable amide bonds with activated esters (e.g., N-hydroxysuccinimide esters, NHS esters) and carboxylic acids (in the presence of coupling agents like EDC), and the formation of Schiff bases with aldehydes and ketones, which can be further stabilized by reduction.[2] These reactions are typically performed in a slightly basic pH range (pH 7-9) to ensure the amine is deprotonated and thus more reactive.
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Thiol Group (-SH): The sulfhydryl group is a soft nucleophile that exhibits high reactivity towards soft electrophiles. It is particularly effective in forming stable thioether bonds with maleimides at a near-neutral pH (6.5-7.5). The thiol group also has a strong affinity for noble metal surfaces, such as gold, enabling the straightforward functionalization of nanoparticles and surfaces.
The linear structure of Amine-PEG6-thiol, with its flexible PEG spacer, provides spatial separation between the conjugated molecules, which can be critical for maintaining their biological activity and optimizing their interaction with targets.
Key Applications in Research and Drug Development
The dual reactivity of Amine-PEG6-thiol makes it a versatile tool for a wide range of applications:
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Bioconjugation: This is a primary application where the linker is used to covalently connect two different biomolecules. For example, it can be used to conjugate a targeting protein (like an antibody) to a therapeutic agent (like a small molecule drug or a peptide), forming an antibody-drug conjugate (ADC).
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Nanoparticle Functionalization: The thiol group allows for the stable attachment of the linker to the surface of gold nanoparticles (AuNPs) or other metallic nanoparticles. The exposed amine group can then be used to conjugate proteins, enzymes, or other molecules to the nanoparticle surface, creating functionalized nanomaterials for applications in diagnostics, imaging, and drug delivery.
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Surface Modification: Amine-PEG6-thiol can be used to modify the surface of biosensors and other materials. The thiol group can bind to a gold-coated sensor surface, while the amine group can be used to immobilize capture probes like antibodies or DNA strands. The PEG spacer helps to reduce non-specific binding to the surface.
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PROTAC Development: In the field of targeted protein degradation, Amine-PEG6-thiol can serve as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.
Experimental Protocols
Below are detailed methodologies for key experiments involving amine and thiol chemistries, which are directly applicable to Amine-PEG6-thiol.
Protocol 1: Conjugation of Amine-PEG6-thiol to a Carboxylic Acid-Containing Molecule using EDC/NHS Chemistry
This protocol describes the activation of a carboxyl group to an NHS ester, followed by reaction with the amine group of Amine-PEG6-thiol.
Materials:
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Carboxylic acid-containing molecule
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Amine-PEG6-thiol
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1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
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N-Hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
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Activation Buffer: 0.1 M MES, pH 4.5-6.0
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Coupling Buffer: PBS, pH 7.2-8.0
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Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5
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Reaction solvent (e.g., DMF or DMSO if necessary)
Procedure:
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Preparation of Reactants:
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Dissolve the carboxylic acid-containing molecule in Activation Buffer. If the molecule is not water-soluble, dissolve it in a minimal amount of DMF or DMSO and then dilute with Activation Buffer.
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Dissolve Amine-PEG6-thiol in Coupling Buffer.
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Prepare fresh solutions of EDC and NHS (or sulfo-NHS) in Activation Buffer immediately before use.
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Activation of Carboxylic Acid:
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To the solution of the carboxylic acid-containing molecule, add EDC and NHS (or sulfo-NHS). A typical molar ratio is 1:2:5 (carboxylic acid:EDC:NHS).
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Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring. This step forms the amine-reactive NHS ester.
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Conjugation Reaction:
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Add the activated carboxylic acid solution to the Amine-PEG6-thiol solution.
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Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.
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Quenching the Reaction:
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Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM.
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Incubate for 15 minutes at room temperature to quench any unreacted NHS esters.
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Purification:
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Purify the conjugate using dialysis, size-exclusion chromatography, or other appropriate chromatographic techniques to remove excess reagents and byproducts.
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Protocol 2: Functionalization of Gold Nanoparticles (AuNPs) with Amine-PEG6-thiol
This protocol details the process of attaching Amine-PEG6-thiol to the surface of gold nanoparticles.
Materials:
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Citrate-stabilized gold nanoparticle solution
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Amine-PEG6-thiol
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Phosphate Buffered Saline (PBS)
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Centrifuge
Procedure:
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Preparation of Amine-PEG6-thiol Solution:
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Dissolve Amine-PEG6-thiol in deionized water or PBS to a desired concentration (e.g., 1 mg/mL).
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Functionalization Reaction:
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To the gold nanoparticle solution, add the Amine-PEG6-thiol solution. The molar ratio of Amine-PEG6-thiol to AuNPs should be in large excess to ensure complete surface coverage.
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Incubate the mixture for at least 12 hours at room temperature with gentle stirring or rocking. The thiol groups will displace the citrate ions on the surface of the AuNPs.
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Purification of Functionalized AuNPs:
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Centrifuge the reaction mixture to pellet the functionalized AuNPs. The centrifugation speed and time will depend on the size of the nanoparticles.
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Carefully remove the supernatant which contains excess Amine-PEG6-thiol and displaced citrate ions.
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Resuspend the nanoparticle pellet in fresh PBS.
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Repeat the centrifugation and resuspension steps at least two more times to ensure the removal of all unreacted reagents.
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Final Resuspension:
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Resuspend the final purified pellet of Amine-PEG6-thiol functionalized AuNPs in the desired buffer for subsequent applications. The exposed amine groups are now available for further conjugation.
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Visualizing Workflows and Relationships
The following diagrams, created using the DOT language, illustrate common experimental workflows and logical relationships involving Amine-PEG6-thiol.
Caption: Workflow for conjugating a carboxylic acid-containing molecule to Amine-PEG6-thiol.
Caption: Logical workflow for the functionalization of a gold nanoparticle with Amine-PEG6-thiol and subsequent bioconjugation.
Caption: Logical relationship of Amine-PEG6-thiol as a linker in a PROTAC molecule.
